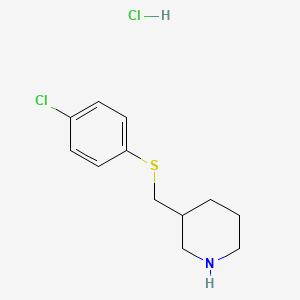

3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride

Description

3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride is a piperidine derivative featuring a chlorophenylthio-methyl substituent. Piperidine-based compounds are widely studied in medicinal chemistry due to their versatility in interacting with biological targets, such as neurotransmitter receptors and enzymes.

Properties

IUPAC Name |

3-[(4-chlorophenyl)sulfanylmethyl]piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16ClNS.ClH/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10;/h3-6,10,14H,1-2,7-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KACGTALCAZFCTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CSC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17Cl2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation Methods of 3-(((4-Chlorophenyl)thio)methyl)piperidine Hydrochloride

General Synthetic Strategy

The preparation of this compound typically involves nucleophilic substitution reactions where a chloromethyl intermediate reacts with a thiol or sulfide nucleophile containing the 4-chlorophenyl group, followed by formation of the piperidine salt. The key synthetic steps can be summarized as:

- Formation of a chloromethyl derivative on the piperidine ring or a suitable precursor.

- Nucleophilic substitution with 4-chlorophenylthiol or related sulfur nucleophiles.

- Isolation and purification of the hydrochloride salt form for stability and handling.

Detailed Reaction Conditions and Reagents

Chloromethylation of Piperidine Derivatives

A common approach involves the preparation of a chloromethylated piperidine intermediate. This can be achieved by reacting piperidine or its derivatives with chloromethyl reagents such as chloroacetyl chloride or chloromethyl halides under basic conditions. For example, sodium carbonate or potassium carbonate is used as a base to neutralize the formed acid and promote substitution.

Nucleophilic Substitution with 4-Chlorophenylthiol

The chloromethyl intermediate is then reacted with 4-chlorophenylthiol (or related thiol compounds) under reflux conditions in ethanol or other suitable solvents. Sodium acetate or other mild bases are often added to facilitate the nucleophilic substitution, which proceeds via an SN2 mechanism to form the thioether linkage.

Formation of Hydrochloride Salt

The free base form of the substituted piperidine is then converted to the hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, typically ethanol or ethyl acetate, to improve the compound’s stability and crystallinity.

Representative Preparation Procedure

Analytical and Research Findings on Preparation

Phase Transfer Catalysis : Some processes employ phase transfer catalysts such as quaternary ammonium salts (e.g., methyltrioctylammonium chloride) or crown ethers to enhance reaction rates and selectivity in biphasic systems (organic solvent/water), especially for deprotonation and nucleophilic substitution steps.

Solvent Choice : Water-immiscible solvents like dichloromethane or toluene are preferred for the substitution reactions to facilitate phase separation and ease of product isolation.

Base Selection : Inorganic bases such as sodium hydroxide, sodium carbonate, or potassium carbonate are commonly used to maintain alkaline conditions and drive the substitution reaction forward.

Temperature and Time : Reflux conditions for 3-6 hours are typical to achieve complete conversion, with reaction progress monitored by chromatographic methods.

Comparative Data Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Base | Sodium acetate, K2CO3, NaOH | Influences reaction rate and side reactions |

| Solvent | Ethanol, DMF, dichloromethane, toluene | Affects solubility and phase transfer |

| Temperature | Room temp to reflux (25-80 °C) | Higher temp improves rate but may cause side products |

| Catalyst | Phase transfer catalysts (quaternary ammonium salts, crown ethers) | Enhances nucleophilic substitution efficiency |

| Reaction time | 3-6 hours | Longer times ensure completion but risk decomposition |

| Purification | Recrystallization, filtration | Improves purity and crystallinity |

Summary of Research Findings

The use of phase transfer catalysts significantly improves the efficiency of nucleophilic substitution in the preparation of piperidine derivatives with arylthio substituents.

Sodium acetate in ethanol under reflux provides a mild and effective medium for the substitution of chloromethyl intermediates with 4-chlorophenylthiol, yielding the desired thioether with good purity.

Conversion to hydrochloride salt enhances the compound’s stability and facilitates handling in pharmaceutical applications.

Analytical methods such as NMR, IR spectroscopy, and elemental analysis confirm the structure and purity of the final hydrochloride salt.

Chemical Reactions Analysis

Types of Reactions

3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Various nucleophiles such as amines, alcohols, and thiols under basic or acidic conditions.

Major Products Formed

Sulfoxides and sulfones: Formed through oxidation reactions.

Thiols and sulfides: Formed through reduction reactions.

Substituted derivatives: Formed through nucleophilic substitution reactions.

Scientific Research Applications

Medicinal Chemistry Applications

Analgesic Properties

One notable application of 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride involves its derivatives being synthesized and tested for analgesic activity. A series of compounds derived from 4-(4-chlorophenyl)-4-hydroxypiperidine were evaluated in male Wistar rats, demonstrating significant analgesic effects when administered at a dose of 50 mg/kg via intramuscular injection. The efficacy was assessed using the tail flick test, which measures pain response to thermal stimuli.

Cognitive Enhancement

Another area of interest is the potential cognitive-enhancing effects of compounds structurally related to this compound. For instance, BF2.649, a related compound, has been shown to act as an inverse agonist at histamine H3 receptors, enhancing histaminergic neuron activity in the brain. This action promotes vigilance and cognitive function, indicating that similar piperidine derivatives may offer therapeutic benefits for cognitive disorders .

Synthesis and Structural Variations

The synthesis of this compound typically involves several key steps that require precise control over reaction conditions to achieve high yields and purity. The compound's structure allows it to serve as a precursor for various derivatives with potential biological activities.

Research indicates that compounds with similar structures often exhibit significant biological activities, particularly concerning the central nervous system. The presence of both thioether and piperidine moieties may confer distinct pharmacological properties that warrant further investigation.

Case Study: Antimicrobial Activity

A recent study highlighted the synthesis of chlorine-containing heterocycles that demonstrated potent antimicrobial properties. Compounds derived from similar structural frameworks were tested against various bacterial strains, showing promising results with minimum inhibitory concentrations (MICs) indicating effective antibacterial activity .

Mechanism of Action

The mechanism of action of 3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used .

Comparison with Similar Compounds

3-(4-Fluoro-phenylsulfanylmethyl)-piperidine Hydrochloride (CAS 1289385-78-9)

- Structural Difference : Fluorine replaces chlorine at the para position of the phenyl ring.

- Impact : Fluorine’s higher electronegativity may enhance electronic effects on binding interactions, while its smaller atomic size could reduce steric hindrance compared to chlorine. This substitution often improves metabolic stability and bioavailability .

- Molecular Weight : 261.78 g/mol vs. 275.79 g/mol (target compound with Cl) .

3-(4-Chlorophenylsulfanyl)piperidine Hydrochloride (CAS Unavailable)

- Structural Difference : Lacks the methyl linker between the sulfur and piperidine.

Alkyl and Aryl Ether Derivatives

1-[3-[3-(4-Chlorophenyl)propoxy]propyl]piperidine Hydrochloride (BF 2649, CAS 903576-44-3)

- Structural Difference : A propoxy-propyl chain links the 4-chlorophenyl group to piperidine.

- Impact : The extended alkyl chain increases lipophilicity, likely enhancing blood-brain barrier penetration. This compound is a histamine H1 receptor inverse agonist (EC₅₀ = 1.5 nM), suggesting CNS activity .

3-[(4-Chloro-2-isopropylphenoxy)methyl]piperidine Hydrochloride (CAS 1220027-94-0)

- Structural Difference: Incorporates a bulky isopropyl group at the ortho position of the phenoxy ring.

- Impact : Steric hindrance from the isopropyl group may reduce binding affinity to flat receptor pockets but improve selectivity for specific targets .

Trifluoromethyl and Heterocyclic Derivatives

4-[[4-(Trifluoromethyl)phenyl]methyl]piperidine Hydrochloride (CAS 193357-81-2)

Paroxetine Hydrochloride (CAS 78246-49-8)

- Structural Difference : Contains a benzodioxol group and fluorophenyl substituent.

- Impact : The methylenedioxy ring in paroxetine increases serotonin reuptake inhibition potency, highlighting how electron-rich aromatic systems modulate pharmacological activity .

Physicochemical and Pharmacokinetic Properties

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* (Predicted) | Water Solubility* (Predicted) |

|---|---|---|---|---|---|

| Target Compound | C₁₂H₁₅Cl₂NS | 275.79 | 4-Cl-Ph-S-CH₂- | 3.2 | Low |

| 3-(4-Fluoro-phenylsulfanylmethyl)-piperidine HCl | C₁₂H₁₅ClFNS | 261.78 | 4-F-Ph-S-CH₂- | 2.8 | Moderate |

| BF 2649 | C₁₇H₂₆Cl₂NO | 341.32 | 4-Cl-Ph-(CH₂)₃-O-(CH₂)₃- | 4.5 | Low |

| 3-(4-Chlorophenylsulfanyl)piperidine HCl | C₁₁H₁₃Cl₂NS | 262.20 | 4-Cl-Ph-S- (no CH₂ linker) | 2.5 | High |

*Predicted using analogous data from evidence.

Biological Activity

3-(((4-Chlorophenyl)thio)methyl)piperidine hydrochloride is a synthetic compound notable for its unique structural features and potential biological activities. With the molecular formula C12H17Cl2NS, this compound has garnered attention in various fields, particularly in medicinal chemistry and pharmacology. Its synthesis typically involves the reaction of 4-chlorobenzenethiol with piperidine derivatives, leading to a compound that may serve as an important building block in drug discovery and development.

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : Involves the reaction of a piperidine derivative with 4-chlorobenzenethiol under basic conditions.

- Oxidation and Reduction : The compound can undergo oxidation to form sulfoxides or sulfones and reduction to yield thiols or sulfides, depending on the reagents used.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. It may function as an inhibitor or modulator in biochemical pathways, influencing processes such as cell signaling and metabolic regulation.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives containing the piperidine nucleus demonstrate antibacterial effects against various strains of bacteria, including resistant strains (Li et al., 2014) .

Antiviral Potential

The compound has been explored for its antiviral activity. A related study synthesized various derivatives based on the piperidine structure, which were evaluated for their ability to inhibit viral replication in vitro. Some derivatives showed promising results against specific viral targets, suggesting potential therapeutic applications in virology (Omar et al., 1996) .

Anticancer Properties

The anticancer potential of piperidine derivatives has been well-documented. For example, compounds exhibiting structural similarities to this compound have been shown to selectively induce cytotoxicity in cancer cell lines while sparing normal cells. This selectivity is crucial for developing effective cancer therapies (Kumar et al., 2009) .

Case Studies

- Study on Enzyme Inhibition : A recent study evaluated the enzyme inhibitory effects of several piperidine derivatives, including this compound. The findings revealed that certain analogs inhibited acetylcholinesterase (AChE) activity with IC50 values comparable to established inhibitors (Aziz-ur-Rehman et al., 2011) .

- Antitumor Activity Assessment : Another research effort focused on assessing the antitumor activity of this compound against human cancer cell lines. The results indicated significant growth inhibition at low micromolar concentrations, highlighting its potential as a lead compound for further development (Zhang et al., 2014) .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally similar compounds is essential:

| Compound Name | Biological Activity | IC50 Values (µM) |

|---|---|---|

| 3-(((4-Chlorophenyl)thio)methyl)piperidine HCl | Antibacterial, Anticancer | Varies by study |

| 4-((4-Chlorophenyl)thio)piperidine hydrochloride | Antiviral | Not specified |

| 5-(4-chlorophenyl)-1,3,4-thiadiazole derivatives | Anticancer | ~2.14 |

Q & A

Q. What are the critical safety protocols for handling this compound in a laboratory setting?

- PPE : Use nitrile gloves, goggles, and fume hoods to prevent skin/eye contact and inhalation. Avoid contact with strong oxidizers (e.g., HNO3) to prevent exothermic decomposition .

- Waste Disposal : Neutralize acidic/basic residues before transferring to halogenated waste containers, compliant with EPA guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.